DNV-II impurity 2

Chiral Chromatography Impurity Profiling Diastereomer Separation

Securing the exact (2S,3S) diastereomer standard is critical for regulatory-compliant ANDA filings for Darunavir. Generic substitution risks peak misidentification in HPLC/UPLC methods due to unique stereochemistry. • Definitive reference for peak identification and quantification of this specific process impurity. • Supplied with full characterization package meeting FDA/ICH guidelines for method validation. • Enables accurate forced degradation and stability study analysis across the product lifecycle.

Molecular Formula C25H35N3O7S
Molecular Weight 521.63
CAS No. 1133153-38-4
Cat. No. B600883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNV-II impurity 2
CAS1133153-38-4
SynonymsN-[(1S,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC25H35N3O7S
Molecular Weight521.63
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DNV-II Impurity 2: Darunavir Reference Standard


DNV-II Impurity 2 (CAS 1133153-38-4) is a key process-related impurity of the HIV protease inhibitor Darunavir. Chemically identified as tert-butyl ((2S,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate, with a molecular formula of C25H35N3O7S and a molecular weight of approximately 521.6 g/mol, it is supplied as a white solid [1]. This compound is critical for analytical method development and validation (AMV) to support Abbreviated New Drug Application (ANDA) filings and quality control (QC) for Darunavir drug substance and product [2].

Specified diastereomer (2S,3S) configuration for Darunavir impurity profiling
Regulatory data package Pre-characterized to support ANDA method validation
Impurity monitoring Reference standard for HPLC/UPLC QC workflows

Why DNV-II Impurity 2 Is Irreplaceable


Generic substitution of DNV-II Impurity 2 with other Darunavir-related compounds is scientifically and regulatorily unsound due to precise stereochemical and functional group specificity. This impurity is defined by its unique (2S,3S) stereochemistry, differentiating it from its diastereomer, DNV-II Impurity 1 (CAS 1005324-46-8), which has a (2R,3S) configuration [1]. This stereochemical difference directly impacts chromatographic retention time and mass spectrometric fragmentation, meaning only the exact compound can serve as a valid reference standard for peak identification and method validation in HPLC or UPLC methods. Regulatory guidelines mandate the use of structurally confirmed impurity standards for accurate quantification and reporting in ANDA submissions, making exact-match standards a non-negotiable requirement [2].

Target Standard
Substitute Risk
DNV-II Impurity 2 (2S,3S)
DNV-II Impurity 1 (2R,3S) diastereomer: chromatographic retention shifts, peak misassignment
Regulatory-compliant characterized standard
Uncharacterized research-grade compound: requires in-house identity verification, delays ANDA timeline

DNV-II Impurity 2: Correct Diastereomer Standard


Stereochemical Configuration Requirement

DNV-II Impurity 2 possesses a specific (2S,3S) stereochemical configuration, which is the defining characteristic that distinguishes it from DNV-II Impurity 1 (CAS 1005324-46-8), which has a (2R,3S) configuration [1]. This difference in chiral center orientation directly affects chromatographic retention. In typical reversed-phase HPLC or UPLC methods for Darunavir impurity profiling, diastereomers like these will exhibit different relative retention times (RRTs), making the use of the correct diastereomer essential for accurate peak assignment and quantification [2].

Diastereomer comparison
Class-level
(2S,3S) vs. (2R,3S) absolute configuration
Stereochemistry determines chromatographic retention
Mismatch leads to peak misassignment and method failure
Chiral Chromatography Impurity Profiling Diastereomer Separation

Regulatory-Grade Analytical Data Package

DNV-II Impurity 2 is supplied with detailed characterization data compliant with regulatory guidelines, enabling its direct use for analytical method development, method validation (AMV), and quality control (QC) in support of ANDA submissions for Darunavir [1]. In contrast, purchasing a general or unspecified Darunavir-related compound would lack this verified identity and purity profile, requiring additional in-house characterization and validation work that adds significant time and cost to a project .

Data package comparison
Supporting evidence
Regulatory-compliant characterization vs. research-grade
Reduces in-house characterization burden
Accelerates ANDA method validation timeline
Regulatory Compliance Method Validation ANDA

High-Sensitivity Impurity Detection

Validated UPLC-MS/MS methods for the simultaneous determination of six process-related impurities in Darunavir drug substance, including compounds analogous to DNV-II Impurity 2, demonstrate high sensitivity with a Limit of Quantitation (LOQ) as low as 0.2 ppm relative to a 5.0 mg/mL sample of Darunavir [1]. This level of sensitivity is critical for detecting and quantifying trace-level impurities to meet ICH Q3A/B guidelines. While specific data for DNV-II Impurity 2 is not available in this study, the method's performance establishes the analytical capability required for its quantification, which is a class-level expectation for such structurally similar impurities.

LOQ benchmark
Class-level
0.2 ppm
LOQ for analogous process-related impurities by UPLC-MS/MS
Supports trace-level impurity quantification
Class-level inference; specific data to verify
UPLC-MS/MS Trace Analysis Darunavir Impurities

Applications of DNV-II Impurity 2


AMV for ANDA Submissions

DNV-II Impurity 2 is the definitive reference standard for developing and validating HPLC or UPLC methods used to quantify this specific diastereomer in Darunavir drug substance and finished dosage forms. Its regulatory-compliant characterization package provides the necessary identity and purity confirmation required by FDA and other global health authorities for ANDA submissions [1].

QC Release and Stability Testing

In a QC laboratory, DNV-II Impurity 2 is used as a reference standard in every batch release and stability study of Darunavir. It serves as a comparator to ensure that the level of this process-related impurity remains within acceptable limits throughout the product's shelf life, as defined by ICH stability guidelines [2].

Forced Degradation Studies

DNV-II Impurity 2 can be used to identify and quantify degradation products formed under stress conditions (e.g., acid, base, oxidative). Studies have shown that Darunavir is susceptible to acid and base hydrolysis, and the use of specific impurity standards like DNV-II Impurity 2 is essential for confirming peak identity in complex chromatograms from forced degradation samples [3].

Application
Selection Property
Validation Focus
ANDA method validation
Stereochemically confirmed diastereomer standard
Regulatory-compliant peak identity and purity
QC release and stability
Lot-consistent impurity reference
ICH stability limit monitoring
Forced degradation studies
Stability-indicating standard
Degradation product profiling
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